N-Hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
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Overview
Description
N-Hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is a chemical compound belonging to the benzotriazine family Benzotriazines are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine typically involves the reaction of 1,2,4-benzotriazin-3-one with hexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-Hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an α-glucosidase inhibitor, which is relevant for the treatment of diabetes mellitus.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Biological Studies: The compound’s interactions with biological molecules are investigated to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-Hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose. This results in lower blood glucose levels, making it a potential therapeutic agent for diabetes .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: Known for its α-glucosidase inhibitory activity.
7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine: Another derivative with similar properties.
Uniqueness
N-Hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is unique due to its specific hexyl substitution, which may confer distinct biological and chemical properties compared to other benzotriazine derivatives. This uniqueness makes it a valuable compound for further research and development.
Properties
CAS No. |
921933-22-4 |
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Molecular Formula |
C13H18N4O |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
N-hexyl-1-oxido-1,2,4-benzotriazin-1-ium-3-amine |
InChI |
InChI=1S/C13H18N4O/c1-2-3-4-7-10-14-13-15-11-8-5-6-9-12(11)17(18)16-13/h5-6,8-9H,2-4,7,10H2,1H3,(H,14,15,16) |
InChI Key |
APGWBGJJJIUMFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=NC2=CC=CC=C2[N+](=N1)[O-] |
Origin of Product |
United States |
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